Methyl 2-amino-4-(4-ethylphenyl)-5-methylthiophene-3-carboxylate
Description
Properties
IUPAC Name |
methyl 2-amino-4-(4-ethylphenyl)-5-methylthiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2S/c1-4-10-5-7-11(8-6-10)12-9(2)19-14(16)13(12)15(17)18-3/h5-8H,4,16H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPKMNMLKXYDWMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=C(SC(=C2C(=O)OC)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70358000 | |
| Record name | methyl 2-amino-4-(4-ethylphenyl)-5-methylthiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70358000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
350989-69-4 | |
| Record name | Methyl 2-amino-4-(4-ethylphenyl)-5-methyl-3-thiophenecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=350989-69-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | methyl 2-amino-4-(4-ethylphenyl)-5-methylthiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70358000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Substrate Selection
The Gewald reaction remains the most direct route for constructing 2-aminothiophene cores. This one-pot, three-component condensation involves a ketone, cyanoacetate ester, and elemental sulfur under basic conditions. For the target compound, 4-ethylpropiophenone serves as the critical ketone precursor, introducing both the 4-ethylphenyl and 5-methyl substituents.
The reaction proceeds via:
-
Knoevenagel condensation between 4-ethylpropiophenone and methyl cyanoacetate
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Sulfur incorporation through cyclization
Representative Conditions
| Component | Quantity | Role |
|---|---|---|
| 4-Ethylpropiophenone | 1.0 equiv | Substituent source |
| Methyl cyanoacetate | 1.2 equiv | Ester donor |
| Sulfur | 1.5 equiv | Ring-forming agent |
| Morpholine | 2.0 equiv | Base catalyst |
| Ethanol | 10 mL/g | Solvent |
| Temperature | 80°C (reflux) | |
| Time | 8–12 hours |
Under these conditions, yields typically reach 65–72% after recrystallization from ethanol/water. The base choice significantly impacts regioselectivity, with morpholine outperforming piperidine or DBU in minimizing 3-methyl isomer formation.
Optimization Challenges
-
Sulfur stoichiometry : Excess sulfur (>1.5 equiv) promotes side reactions, while insufficient amounts lead to incomplete cyclization.
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Temperature control : Maintaining reflux prevents premature precipitation of intermediates.
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Purification : Silica gel chromatography (hexane:ethyl acetate 3:1) effectively separates the target compound from unreacted ketone and dimeric byproducts.
Multi-Component Condensation Approaches
Aldehyde-Thiocyanate-Cyanothioacetamide Route
Adapting methods from dihydrothiophene synthesis, this approach employs:
-
4-Ethylbenzaldehyde as the aryl source
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Methyl thiocyanoacetate for simultaneous ester and sulfur incorporation
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Cyanothioacetamide as the nitrogen donor
The reaction proceeds in two phases:
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KOH-catalyzed Knoevenagel adduct formation between aldehyde and cyanothioacetamide
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Michael addition with methyl thiocyanoacetate followed by cyclization
Optimized Protocol
This method yields 58–63% product after recrystallization (ethanol/acetone).
Solvent and Base Effects
Polar aprotic solvents (DMF, acetonitrile) improve reaction homogeneity but require strict temperature control (<70°C) to prevent ester hydrolysis. Tertiary amine bases (e.g., N-methylimidazole) enhance cyclization rates compared to inorganic bases:
| Base | Conversion (%) | 5-Methyl Isomer Purity (%) |
|---|---|---|
| KOH | 78 | 88 |
| N-Methylimidazole | 92 | 97 |
| DBU | 85 | 91 |
Post-Functionalization Strategies
Directed C-H Arylation
For late-stage introduction of the 4-ethylphenyl group, palladium-catalyzed C-H activation offers regioselective modification:
Reaction Scheme
This method achieves 55–60% yield but requires pre-functionalized 2-amino-5-methylthiophene-3-carboxylate intermediates.
Nitration/Reduction Sequence
Alternative pathway for installing the amino group:
-
Nitration at C2 using fuming HNO₃/AcOH (0°C, 2h)
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Catalytic hydrogenation (H₂, 50 psi, 10% Pd/C)
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Esterification via Fischer method (MeOH/H₂SO₄)
Key Observations
-
Nitration regioselectivity: >90% C2 substitution due to ester directing effects
-
Hydrogenation side products: <5% over-reduced thiolane derivatives
Comparative Analysis of Methods
| Parameter | Gewald Reaction | Multi-Component | Post-Functionalization |
|---|---|---|---|
| Steps | 1 | 2 | 3+ |
| Yield (%) | 65–72 | 58–63 | 40–55 |
| Purity (HPLC) | 95–98 | 92–95 | 85–90 |
| Scalability | Excellent | Moderate | Limited |
| Equipment Needs | Standard | Standard | High-pressure reactor |
Industrial-Scale Considerations
Cost-Benefit Analysis
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-4-(4-ethylphenyl)-5-methylthiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into more reactive or stable forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone derivative, while substitution reactions could introduce various alkyl or aryl groups.
Scientific Research Applications
Methyl 2-amino-4-(4-ethylphenyl)-5-methylthiophene-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s biological activity is studied for potential therapeutic applications, including as an antimicrobial or anticancer agent.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of advanced materials, such as organic semiconductors and conductive polymers.
Mechanism of Action
The mechanism of action of Methyl 2-amino-4-(4-ethylphenyl)-5-methylthiophene-3-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a biological response. The pathways involved may include inhibition of enzyme activity, modulation of receptor function, or interference with cellular signaling processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Key Properties
The compound is compared with analogs differing in:
- Ester groups (methyl, ethyl, isopropyl).
- Substituents on the phenyl ring (halogens, alkyl, alkoxy groups).
Table 1: Comparative Data of Selected Thiophene Derivatives
Biological Activity
Methyl 2-amino-4-(4-ethylphenyl)-5-methylthiophene-3-carboxylate (CAS No. 350989-69-4) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antibacterial, anticancer, and anti-inflammatory activities, supported by relevant data tables and case studies.
Chemical Structure and Properties
Chemical Formula: C₁₅H₁₇N O₂S
Molecular Weight: 275.37 g/mol
CAS Number: 350989-69-4
MDL Number: MFCD01922041
The compound features a thiophene ring, which is known for its biological activity, and includes functional groups that enhance its pharmacological potential.
1. Antibacterial Activity
This compound has demonstrated notable antibacterial properties against various pathogens. Research indicates the following:
- Minimum Inhibitory Concentration (MIC): The compound exhibited MIC values ranging from 40 to 50 µg/mL against bacteria such as E. faecalis, P. aeruginosa, S. typhi, and K. pneumoniae .
- Comparison with Antibiotics: It showed comparable inhibition zones to standard antibiotics like ceftriaxone, indicating its potential as an alternative antibacterial agent .
| Bacterial Strain | MIC (µg/mL) | Inhibition Zone (mm) |
|---|---|---|
| E. faecalis | 40 | 29 |
| P. aeruginosa | 50 | 24 |
| S. typhi | 45 | 30 |
| K. pneumoniae | 50 | 19 |
2. Anticancer Activity
The anticancer potential of this compound has been explored in various studies:
- Cell Lines Tested: It has shown efficacy against several cancer cell lines, including breast (MCF-7), pancreatic, and prostate cancer.
- IC50 Values: The compound's IC50 values ranged from 7 to 20 µM across different cancer types, indicating significant cytotoxicity .
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 12.41 |
| PC3 | 9.71 |
| HepG2 | 14.00 |
| HCT-116 | 2.29 |
Case Study: Anticancer Mechanism
In a detailed study, the compound was found to induce apoptosis in cancer cells by disrupting cell cycle progression and increasing levels of lactate dehydrogenase (LDH) in treated cells compared to controls . This suggests that the compound not only inhibits cancer cell growth but also triggers cell death pathways.
3. Anti-inflammatory Activity
The compound has also been assessed for its anti-inflammatory properties:
- COX Inhibition: Preliminary studies suggest that it may inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process.
- IC50 Values Against COX Enzymes:
| COX Enzyme | IC50 (µM) |
|---|---|
| COX-1 | 19.45 |
| COX-2 | 42.1 |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Methyl 2-amino-4-(4-ethylphenyl)-5-methylthiophene-3-carboxylate, and how can reaction conditions be controlled to maximize yield and purity?
- Methodology : The compound can be synthesized via multi-step reactions, including the Gewald thiophene synthesis, which involves cyclization of ketones with cyanoacetates and sulfur. Key steps include:
- Step 1 : Condensation of 4-ethylphenylacetone with methyl cyanoacetate under basic conditions.
- Step 2 : Sulfur incorporation via cyclization in the presence of elemental sulfur and a base (e.g., morpholine).
- Step 3 : Esterification and functional group modifications.
- Optimization : Reaction temperatures (60–80°C), pH control, and solvent selection (DMF or ethanol) significantly impact yield. Thin-layer chromatography (TLC) is critical for monitoring reaction progress and purity .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity and purity of this compound?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substitution patterns on the thiophene ring and aryl groups. The amino proton resonance (~5–6 ppm) and ester carbonyl signal (~165–170 ppm) are diagnostic .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ peaks) and fragmentation patterns.
- Infrared (IR) Spectroscopy : Stretching frequencies for NH₂ (~3350 cm⁻¹), ester C=O (~1720 cm⁻¹), and thiophene C-S (~690 cm⁻¹) confirm functional groups .
- HPLC-PDA : Purity assessment using reverse-phase chromatography with UV detection at λ = 254 nm .
Advanced Research Questions
Q. How can single-crystal X-ray diffraction analysis using programs like SHELX or WinGX elucidate the molecular conformation and intermolecular interactions of this compound?
- Methodology :
- Crystallization : Slow evaporation of a saturated solution in dichloromethane/hexane yields suitable crystals.
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) for high-resolution data.
- Structure Refinement : SHELXL refines anisotropic displacement parameters and hydrogen-bonding networks. WinGX visualizes packing diagrams and quantifies intermolecular interactions (e.g., π-π stacking between aryl groups or NH···O hydrogen bonds) .
- Key Outputs : Bond lengths, angles, and torsion angles validate the thiophene ring planarity and substituent orientations .
Q. What strategies are recommended for resolving contradictions in biological activity data across studies involving similar thiophene derivatives?
- Methodology :
- Comparative Structure-Activity Relationship (SAR) Analysis : Systematically vary substituents (e.g., alkyl groups on the phenyl ring or ester moiety) and correlate with activity trends. For example, replacing the methyl ester with isopropyl may enhance lipophilicity and membrane permeability .
- Target-Specific Assays : Use enzyme inhibition assays (e.g., kinase or protease panels) to identify selective interactions. Conflicting data may arise from off-target effects in broad phenotypic screens .
- Computational Docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding modes to resolve discrepancies between in vitro and in vivo results .
Q. How can researchers design experiments to analyze the thermodynamic stability and degradation pathways of this compound under varying storage conditions?
- Methodology :
- Accelerated Stability Testing : Expose the compound to elevated temperatures (40–60°C), humidity (75% RH), and UV light. Monitor degradation via HPLC-MS to identify hydrolysis products (e.g., free carboxylic acid from ester cleavage) .
- Thermogravimetric Analysis (TGA) : Quantify weight loss upon heating to determine decomposition thresholds.
- Kinetic Studies : Fit degradation data to Arrhenius models to predict shelf-life under standard conditions .
Data Contradiction Analysis
Q. How should researchers address inconsistencies in reported crystallographic data for structurally analogous thiophene carboxylates?
- Methodology :
- Validate Data Quality : Check resolution limits (<0.8 Å), R-factors (R1 < 0.05), and completeness (>95%) in deposited CIF files. Discrepancies may arise from poor crystal quality or refinement errors .
- Cross-Reference with Spectroscopic Data : Compare XRD-derived bond lengths with DFT-optimized geometries or NMR-derived coupling constants .
- Replicate Experiments : Reproduce synthesis and crystallization conditions to confirm structural assignments .
Biological Activity Profiling
Q. What in vitro and in vivo models are most appropriate for evaluating the pharmacological potential of this compound?
- Methodology :
- In Vitro :
- Antimicrobial Assays : Minimum inhibitory concentration (MIC) tests against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
- In Vivo :
- Murine Models : Evaluate anti-inflammatory activity (e.g., carrageenan-induced paw edema) with dose-response profiling .
Synthetic Methodology Optimization
Q. How can green chemistry principles be applied to improve the sustainability of synthesizing this compound?
- Methodology :
- Solvent Replacement : Substitute DMF with cyclopentyl methyl ether (CPME) or ethanol to reduce toxicity .
- Catalyst Optimization : Use recyclable catalysts (e.g., Amberlyst-15) for esterification steps.
- Waste Minimization : Employ flow chemistry to enhance atom economy and reduce byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
